molecular formula C11H18N2O B1310334 N'-(4-methoxyphenyl)-N'-methylpropane-1,3-diamine CAS No. 889939-87-1

N'-(4-methoxyphenyl)-N'-methylpropane-1,3-diamine

Cat. No.: B1310334
CAS No.: 889939-87-1
M. Wt: 194.27 g/mol
InChI Key: SWAHHPHRIXRSOJ-UHFFFAOYSA-N
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Description

N’-(4-methoxyphenyl)-N’-methylpropane-1,3-diamine is an organic compound that belongs to the class of secondary amines It features a methoxyphenyl group attached to a propane-1,3-diamine backbone, with a methyl group substituting one of the amine hydrogens

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxyphenyl)-N’-methylpropane-1,3-diamine can be achieved through several methods. One common approach involves the N-alkylation of primary amines or ammonia, followed by reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Another method includes the reduction of Schiff bases using sodium borohydride, which is selective and does not affect reducible substituents like nitro and chloride groups .

Industrial Production Methods

In industrial settings, the production of secondary amines like N’-(4-methoxyphenyl)-N’-methylpropane-1,3-diamine often involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxyphenyl)-N’-methylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N’-(4-methoxyphenyl)-N’-methylpropane-1,3-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N’-(4-methoxyphenyl)-N’-methylpropane-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxyphenyl group can enhance binding affinity to specific targets, while the amine groups facilitate interactions with active sites. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-methoxyphenyl)-N’-methylpropane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N'-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-13(9-3-8-12)10-4-6-11(14-2)7-5-10/h4-7H,3,8-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAHHPHRIXRSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424720
Record name N'-(4-methoxyphenyl)-N'-methylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-87-1
Record name N1-(4-Methoxyphenyl)-N1-methyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-(4-methoxyphenyl)-N'-methylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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